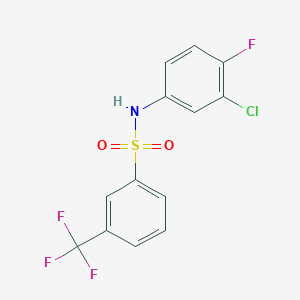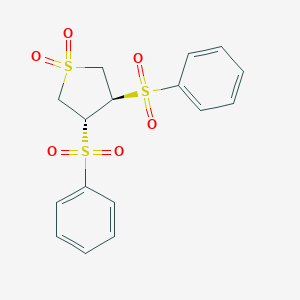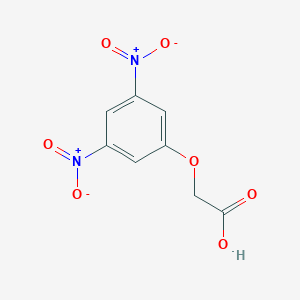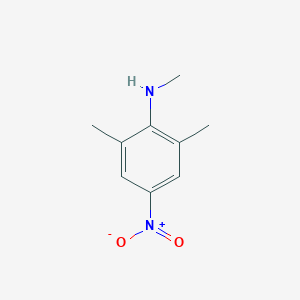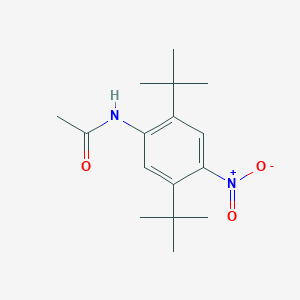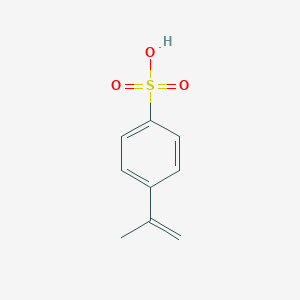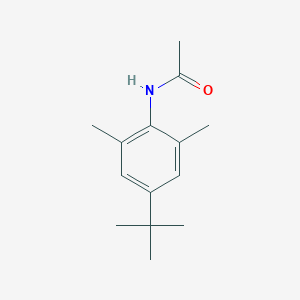
2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone, also known as PSPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSPE is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has been used in the synthesis of various organic molecules and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. This compound has been shown to react with various electrophiles, including aldehydes, ketones, and imines. The reaction between this compound and electrophiles proceeds through a nucleophilic addition mechanism, resulting in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health. This compound has been used in various in vitro studies to investigate the mechanism of action of various drugs and to study the effects of different compounds on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone in laboratory experiments include its ease of synthesis, versatility, and low toxicity. This compound can be used as a building block in the synthesis of various organic molecules and has shown promising results in scientific research. However, the limitations of using this compound in laboratory experiments include its limited solubility in certain solvents and its potential reactivity with certain compounds.
Zukünftige Richtungen
There are several future directions for the research on 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone. One potential area of research is the synthesis of new organic molecules using this compound as a building block. This compound can be used to synthesize various compounds with potential applications in pharmaceuticals, agrochemicals, and material science. Another potential area of research is the investigation of the mechanism of action of this compound and its potential applications in organic reactions. Finally, the potential use of this compound in biomedical research, including drug discovery and drug delivery, is an area of research that warrants further investigation.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it has been used as a building block in the synthesis of various organic molecules. This compound has shown promising results in scientific research, and there are several future directions for research in this area. However, further studies are needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone involves the reaction between piperidine and phenylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard equipment.
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethanone has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. This compound has also shown promising results in the field of material science, where it has been used in the synthesis of polymers and other materials.
Eigenschaften
Molekularformel |
C13H17NO3S |
|---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3S/c15-13(14-9-5-2-6-10-14)11-18(16,17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI-Schlüssel |
COCUWHJBPFFBHM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Löslichkeit |
40.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



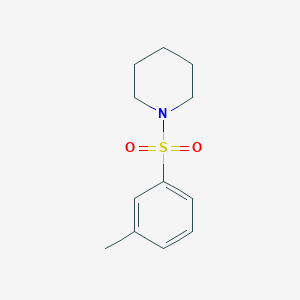

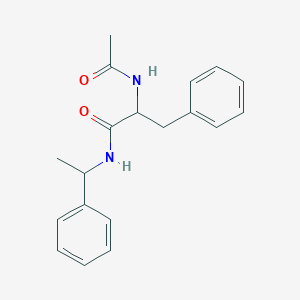
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)


